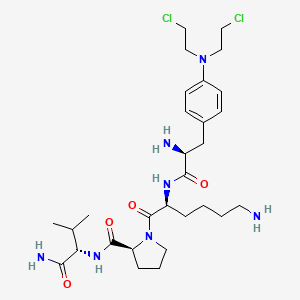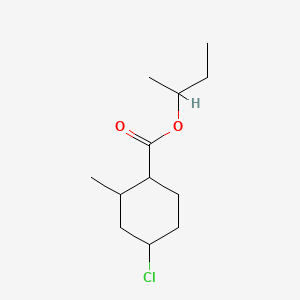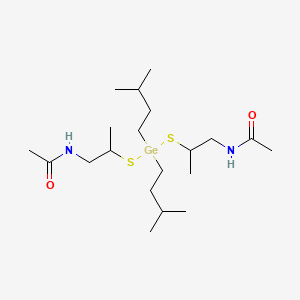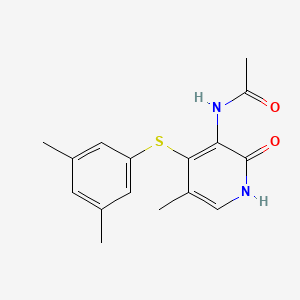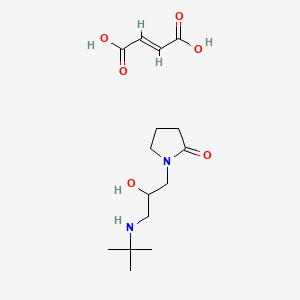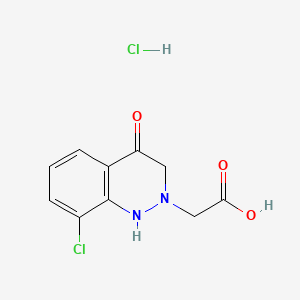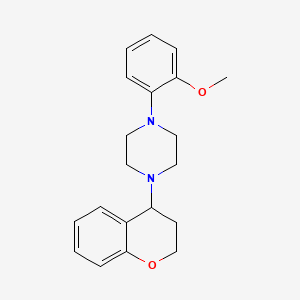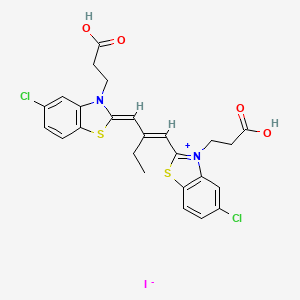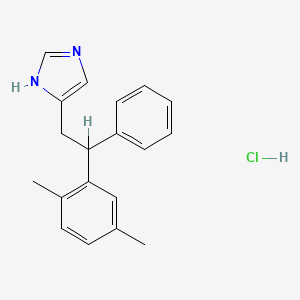
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a chemical compound with a complex structure that includes an imidazole ring substituted with a 2,5-dimethylphenyl and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the 2,5-dimethylphenyl and phenylethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dimethylphenyl)-1H-imidazole
- 2-Phenylethyl-1H-imidazole
- 4-(2-Phenylethyl)-1H-imidazole
Uniqueness
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
132287-16-2 |
|---|---|
Formule moléculaire |
C19H21ClN2 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
5-[2-(2,5-dimethylphenyl)-2-phenylethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C19H20N2.ClH/c1-14-8-9-15(2)18(10-14)19(11-17-12-20-13-21-17)16-6-4-3-5-7-16;/h3-10,12-13,19H,11H2,1-2H3,(H,20,21);1H |
Clé InChI |
VNGWUIYSXNXTEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(CC2=CN=CN2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


